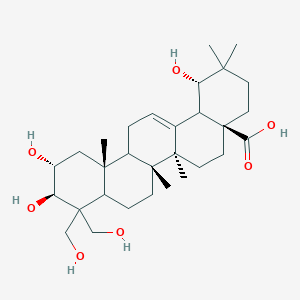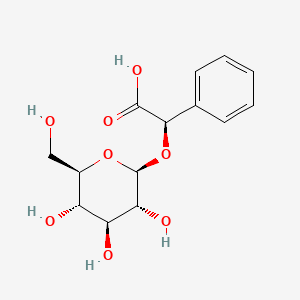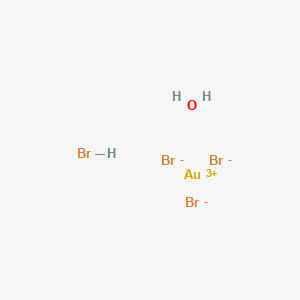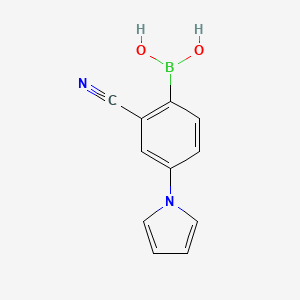
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the reaction of 2-cyano-4-(1H-pyrrol-1-yl)phenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are generally mild, making the process efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the reaction is facilitated by the stability of the boronic acid derivatives and the robustness of the palladium-catalyzed coupling reactions .
化学反应分析
Types of Reactions
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include phenols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
作用机制
The mechanism of action of (2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and pyrrole groups provide additional sites for interaction, enhancing the compound’s reactivity and selectivity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyano and pyrrole groups, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)phenylboronic acid: Similar but without the cyano group, affecting its reactivity.
2-Cyano-4-phenylboronic acid: Lacks the pyrrole group, which can influence its binding properties
Uniqueness
(2-Cyano-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both cyano and pyrrole groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
属性
分子式 |
C11H9BN2O2 |
|---|---|
分子量 |
212.01 g/mol |
IUPAC 名称 |
(2-cyano-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BN2O2/c13-8-9-7-10(14-5-1-2-6-14)3-4-11(9)12(15)16/h1-7,15-16H |
InChI 键 |
BNVZGWOQOUKEAX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


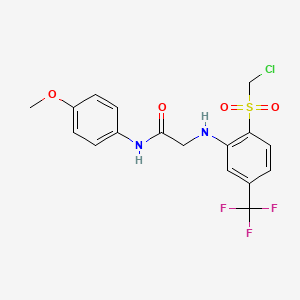
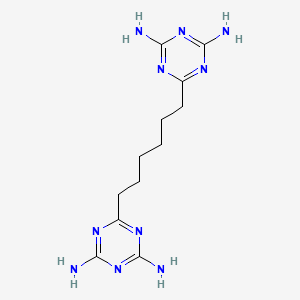
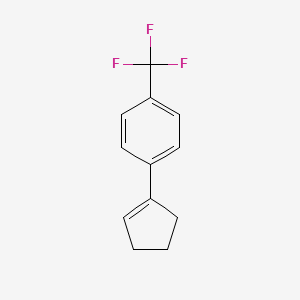
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
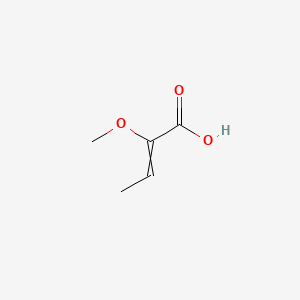
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
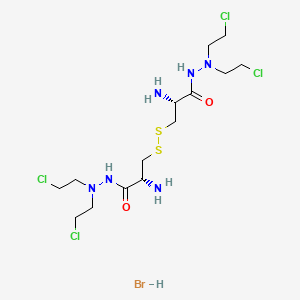
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
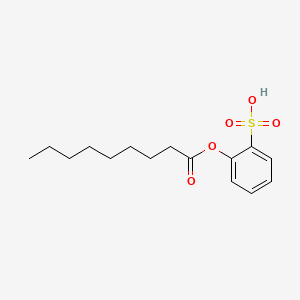
![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
